9-Bromo-11beta-hydroxy-16alpha-methylpregn-4-ene-3,20-dione
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Overview
Description
9-Bromo-11beta-hydroxy-16alpha-methylpregn-4-ene-3,20-dione is a corticosteroid hormone.
Scientific Research Applications
Molecular Interactions and Inhibitory Activity
The pregnenedione derivative 9-Bromo-11beta-hydroxy-16alpha-methylpregn-4-ene-3,20-dione has been studied for its molecular interactions and inhibitory activities. Research has shown that similar compounds exhibit significant inhibitory activity against the 5alpha-reductase enzyme and possess affinity for the androgen receptor, suggesting potential applications in the modulation of steroid hormone action. These compounds' effectiveness in inhibiting 5alpha-reductase presents them as candidates for further investigation in hormone-related conditions (Bratoeff, Ramírez, Flores, Valencia, Sánchez, Heuze, & Cabeza, 2003).
Synthesis and Radiotherapy Applications
Another area of application for similar pregnenedione derivatives is in breast tumor imaging and radiotherapy. A study on a bromine-labeled progestin closely related to this compound demonstrated its potential for imaging PR-positive breast tumors, although its stability and suitability for radiotherapy require further exploration. This research suggests that modifications of pregnenedione derivatives could lead to effective agents for diagnostic imaging and treatment of PR-positive breast tumors (Zhou, Sharp, Fettig, Lee, Lewis, Katzenellenbogen, & Welch, 2008).
Chemical Synthesis and Structural Analysis
The chemical synthesis and structural elucidation of pregnenedione derivatives, including methods to create specific structures from this compound, have been explored. Efficient synthesis methods and structural analyses contribute to the understanding of these compounds' chemical behaviors and potential for further development in various scientific applications (Jia, Wu, Yu, & Zhang, 2009).
Properties
CAS No. |
17246-18-3 |
---|---|
Molecular Formula |
C22H31BrO3 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16R,17S)-17-acetyl-9-bromo-11-hydroxy-10,13,16-trimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H31BrO3/c1-12-9-17-16-6-5-14-10-15(25)7-8-21(14,4)22(16,23)18(26)11-20(17,3)19(12)13(2)24/h10,12,16-19,26H,5-9,11H2,1-4H3/t12-,16+,17+,18+,19-,20+,21+,22+/m1/s1 |
InChI Key |
SQLIUCAXJYQFID-GAYBOGBZSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)CC[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)C)C)O)Br)C |
SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1C(=O)C)C)O)Br)C |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)CCC4(C3(C(CC2(C1C(=O)C)C)O)Br)C |
17246-18-3 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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